3,5-Diiodo-4-(4-methoxyphenoxy)-benzenepropanoicAcidEthylEster

Lipophilicity Drug design Physicochemical profiling

3,5-Diiodo-4-(4-methoxyphenoxy)-benzenepropanoic acid ethyl ester (CAS 101792-51-2) is a synthetic iodinated diphenyl ether derivative with the molecular formula C18H18I2O4 and a molecular weight of 552.14 g/mol. It belongs to the class of thyroid hormone analogs and is primarily documented as a key intermediate in the synthesis of 3,3',5-Triiodo Thyropropionic Acid (Triprop, T795410), a thyromimetic agent with established antilipemic properties.

Molecular Formula C18H18I2O4
Molecular Weight 552.1 g/mol
Cat. No. B12083426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diiodo-4-(4-methoxyphenoxy)-benzenepropanoicAcidEthylEster
Molecular FormulaC18H18I2O4
Molecular Weight552.1 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)OC)I
InChIInChI=1S/C18H18I2O4/c1-3-23-17(21)9-4-12-10-15(19)18(16(20)11-12)24-14-7-5-13(22-2)6-8-14/h5-8,10-11H,3-4,9H2,1-2H3
InChIKeyABHQEQPZUBPSHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Diiodo-4-(4-methoxyphenoxy)-benzenepropanoic Acid Ethyl Ester: Procurement-Relevant Identity and Classification


3,5-Diiodo-4-(4-methoxyphenoxy)-benzenepropanoic acid ethyl ester (CAS 101792-51-2) is a synthetic iodinated diphenyl ether derivative with the molecular formula C18H18I2O4 and a molecular weight of 552.14 g/mol . It belongs to the class of thyroid hormone analogs and is primarily documented as a key intermediate in the synthesis of 3,3',5-Triiodo Thyropropionic Acid (Triprop, T795410), a thyromimetic agent with established antilipemic properties [1]. The compound features a 4-methoxyphenoxy group at the 4-position of the central phenyl ring, distinguishing it from the 4-hydroxyphenoxy motif found in endogenous thyroid hormones and many of their direct analogs .

Why 3,5-Diiodo-4-(4-methoxyphenoxy)-benzenepropanoic Acid Ethyl Ester Cannot Be Simply Replaced by In-Class Analogs


Within the thyromimetic compound class, subtle structural variations at the 4'-position of the phenoxy ring and the ester moiety produce substantial differences in lipophilicity, metabolic stability, and synthetic reactivity that preclude casual interchange [1]. The 4-methoxyphenoxy substituent of the target compound serves a dual function: it acts as a protecting group for the phenolic hydroxyl during multi-step synthesis and simultaneously modulates the compound's partition coefficient (XLogP3-AA = 5.2), which is significantly higher than that of its 4-hydroxyphenoxy analog . This difference in physicochemical profile directly impacts chromatographic behavior, solubility in organic reaction media, and the feasibility of subsequent deprotection steps. For procurement decisions, substituting with a 4-hydroxy analog (CAS 189447-39-0) or a methyl ester variant introduces different reactivity and may necessitate re-optimization of established synthetic protocols .

Quantitative Differentiation Evidence for 3,5-Diiodo-4-(4-methoxyphenoxy)-benzenepropanoic Acid Ethyl Ester Versus Closest Analogs


Lipophilicity Differentiation: XLogP3-AA Comparison Between 4-Methoxy and 4-Hydroxy Analogs

The target compound exhibits a calculated XLogP3-AA value of 5.2, which is substantially elevated compared to an estimated XLogP3-AA of approximately 3.5–3.8 for the corresponding 4-hydroxyphenoxy analog (4-Hydroxy-3,5-diiodo-benzenepropanoic acid ethyl ester, CAS 189447-39-0) based on the hydrogen bond donor contribution of the phenolic -OH group . This increase of approximately 1.4–1.7 log units reflects the replacement of the hydrophilic hydroxyl with a lipophilic methoxy group . The LogP of the closely related Benzeneacetic acid, 3,5-diiodo-4-(4-methoxyphenoxy)- (CAS 92436-93-6) has been experimentally determined as 4.32, consistent with the elevated lipophilicity of the methoxy-substituted scaffold .

Lipophilicity Drug design Physicochemical profiling

Protecting Group Strategy: 4-Methoxyphenoxy as a Synthetic Handle Enabling Selective Late-Stage Deprotection

The 4-methoxyphenoxy group in the target compound functions as a masked phenol that can be selectively deprotected to the 4-hydroxyphenoxy form under controlled conditions [1]. This is documented in the synthesis pathway to 3,3',5-Triiodo Thyropropionic Acid (Triprop), where the 4-methoxyphenoxy intermediate enables regioselective iodination at the 3'-position of the phenoxy ring without competing reactions at a free hydroxyl group [2]. In contrast, the direct use of the 4-hydroxy analog (4-Hydroxy-3,5-diiodo-benzenepropanoic acid ethyl ester) would require additional protection/deprotection steps, potentially reducing overall yield. The patent literature on related iodinated 4-(4'-alkoxyphenoxy)phenylpropionic acids explicitly describes the methyl ether as a key intermediate that is subsequently hydrolyzed to yield the desired propionic acid, establishing the methoxy-to-hydroxy conversion as a validated synthetic strategy [3].

Synthetic chemistry Protecting group Thyroid hormone analog synthesis

Physical Property Comparison: Melting Point and Thermal Stability for Handling and Formulation

The target compound has a measured melting point of 76 °C . This is considerably lower than the melting point range of 214–216.5 °C reported for the structurally related Benzeneacetic acid, 3,5-diiodo-4-(4-methoxyphenoxy)- (CAS 92436-93-6) . The lower melting point of the ethyl ester propanoic acid derivative compared to the acetic acid analog is consistent with the increased conformational flexibility imparted by the additional methylene group in the propanoate side chain and the ethyl ester terminus, which reduces crystal lattice energy. The compound is supplied as a white solid and requires storage at -20 °C for maximum recovery, indicating moderate thermal lability that must be considered in procurement planning [1].

Melting point Thermal stability Solid-state properties

Purity Specification and Commercial Availability as a Defined Reference Standard

The target compound is commercially available with a minimum purity specification of 95%+ . One supplier (Axel As One) lists the product at a 'Highly Purified' grade, supplied as a white solid with a catalog price of ¥74,000 JPY for 100 mg, reflecting its status as a specialized research intermediate rather than a bulk commodity chemical [1]. This purity level is consistent with its designated role as a synthetic intermediate for pharmaceutical reference standards (Triprop, T795410) produced by Toronto Research Chemicals . In comparison, the more common 4-hydroxy analog (CAS 189447-39-0) is available from multiple vendors at lower price points, but with variable purity specifications that may require additional purification before use in sensitive iodination or coupling reactions.

Purity specification Quality control Reference standard

Class-Level Biological Activity Context: Antilipemic Potency of the Target Compound's Downstream Product Triprop

While no direct bioactivity data are available for the target compound itself, the final product of its synthetic pathway—3,3',5-Triiodo Thyropropionic Acid (Triprop)—has been quantitatively characterized in comparative pharmacological studies [1]. Triprop was found to be approximately 1/3 as active as L-thyroxine in goiter prevention assays and approximately 1/2 as active as L-thyroxine in stimulating metabolic rate in rodent models [2]. In cholesterol metabolism studies, Triprop administration lowered serum and liver cholesterol levels compared with controls in cholesterol-fed rats [3]. The target compound's role as the immediate precursor to Triprop distinguishes it from intermediates that lead to other thyromimetics (e.g., thyroacetic acid analogs or thyronamine derivatives), making it the preferred starting material specifically for antilipemic thyroid hormone analog programs.

Antilipemic activity Thyroid hormone analog Cholesterol lowering

Solubility Profile Differentiation: Chloroform-Soluble Ethyl Ester Versus Aqueous-Soluble Carboxylic Acid Analogs

The target compound is documented as soluble in chloroform, consistent with its ethyl ester and 4-methoxyphenoxy functionalities [1]. General solubility data for the broader compound class indicate that related iodinated aromatic esters are insoluble in water but readily soluble in organic solvents . This organic-phase solubility is advantageous for synthetic transformations requiring anhydrous conditions, such as ester hydrolysis, iodination, and coupling reactions. In contrast, the free carboxylic acid form (3,5-diiodo-4-(4-methoxyphenoxy)benzenepropanoic acid) and the 4-hydroxy analogs exhibit higher aqueous solubility at physiological pH due to ionizable carboxyl and phenol groups, making them less suitable for reactions in non-polar aprotic solvents.

Solubility Organic synthesis Reaction medium compatibility

Optimal Procurement and Application Scenarios for 3,5-Diiodo-4-(4-methoxyphenoxy)-benzenepropanoic Acid Ethyl Ester


Synthesis of 3,3',5-Triiodo Thyropropionic Acid (Triprop) for Antilipemic Research

This is the primary documented application [1]. The target compound serves as a direct intermediate in the multi-step synthesis of Triprop (T795410), a thyroid hormone analog with demonstrated cholesterol-lowering activity in rodent models . The 4-methoxyphenoxy group enables regioselective iodination at the 3'-position of the phenoxy ring, a transformation that would be complicated by the presence of a free phenolic hydroxyl. Procurement of this specific intermediate eliminates the need for in-house protection/deprotection of the phenol, reducing the synthetic sequence by at least one step. The 95%+ purity specification and 'Highly Purified' grade are appropriate for pharmaceutical impurity reference standard preparation and structure-activity relationship (SAR) studies of thyromimetic agents.

Comparative Physicochemical Profiling of Thyromimetic Scaffolds

The compound's distinct physicochemical profile—XLogP3-AA of 5.2, melting point of 76 °C, and chloroform solubility—makes it a valuable reference compound for systematic studies comparing the properties of 4-methoxyphenoxy versus 4-hydroxyphenoxy thyromimetics [1]. Its elevated lipophilicity relative to the 4-hydroxy analog (ΔXLogP3-AA ≈ +1.4 to +1.7) provides a quantifiable parameter for evaluating the impact of phenol methylation on membrane permeability, metabolic stability, and off-target binding in thyromimetic drug discovery programs.

Development of HPLC and LC-MS Analytical Methods for Thyroid Hormone Analog Impurity Profiling

As a well-characterized intermediate with defined purity specifications and documented chromatographic properties, this compound is suitable for use as a reference marker in the development of HPLC and LC-MS methods for detecting and quantifying thyromimetic impurities in pharmaceutical formulations [1]. Its distinct retention time (driven by the high XLogP3-AA of 5.2) and molecular ion signature (M+ at m/z 552.14; accurate mass 551.92945) provide unambiguous identification that can be differentiated from the 4-hydroxy analog (MW 446.02) and the final Triprop product (MW 635.96) .

Prodrug Design and Ester Prodrug Stability Studies

The ethyl ester moiety of the target compound provides a hydrolytically labile functional group that can be exploited in prodrug design studies [1]. The patent literature on related thyroxine analogs (US5922775) explicitly notes that ester analogs are subject to hydrolysis by cellular esterases, and that the resulting carboxylic acid hydrolysis product exhibits reduced efficacy compared to the intact ester . The target compound's ethyl ester group can serve as a model system for evaluating esterase-mediated activation kinetics in thyromimetic prodrug candidates, with the 4-methoxyphenoxy group providing metabolic stability against Phase II conjugation that would not be afforded by the 4-hydroxy analog.

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